molecular formula C7H7ClN2 B1377441 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 53516-07-7

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1377441
CAS No.: 53516-07-7
M. Wt: 154.6 g/mol
InChI Key: KBASFRHXGJCOMZ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is part of the pyrrolopyridine family, which is known for its diverse biological and pharmacological properties. The presence of the chlorine atom at the 6th position of the pyrrolo[2,3-b]pyridine ring system imparts unique chemical reactivity and biological activity to the compound .

Biochemical Analysis

Biochemical Properties

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to inhibit FGFRs suggests its potential as a therapeutic agent in conditions where FGFR activity is dysregulated, such as in certain cancers.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cell lines, particularly Hep3B cells . This compound influences cell signaling pathways by inhibiting FGFR4, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating those involved in apoptosis. These cellular effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with FGFRs. The compound forms hydrogen bonds with key residues in the FGFR binding pocket, leading to inhibition of receptor activity . This inhibition prevents the downstream signaling that promotes cell proliferation and survival. Additionally, the compound may interact with other biomolecules, such as human neutrophil elastase (HNE), further contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard storage conditions, maintaining its activity over extended periods . Long-term studies have shown that its antiproliferative effects on cancer cells persist, with sustained inhibition of FGFR activity and continued induction of apoptosis. Degradation products may form over time, potentially influencing its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy with safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites, which can affect its localization and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and function, directing it to specific cellular compartments. Understanding these localization dynamics is essential for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine ring system . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the chlorine atom at the 6th position, which significantly influences its chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBASFRHXGJCOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53516-07-7
Record name 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Azaindole derivatives, particularly those structurally similar to 1,4-dihydropyridines, have shown potential pharmacological activities. For example, research indicates potential applications in the development of novel drugs due to their potential interaction with various biological targets. [] Furthermore, 6-amino derivatives of 5-azaindoline have been investigated for their pharmacological properties. []

A: One study describes a method for introducing substituents in the pyridine proton of 7-azaindoline. [] This suggests that researchers are exploring ways to modify the azaindole core to potentially enhance its pharmacological properties.

A: While the provided abstracts don't delve into specific SAR data, one study mentions the "synthesis and pharmacologic activity of 4-furyl-1,4-dihydropyridines," [] suggesting an interest in understanding how structural modifications, like the introduction of a furyl group, can influence biological activity.

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